3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
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Overview
Description
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is a complex organic compound that combines the structural features of naphthalene, alanine, and benzyl ester with a toluenesulfonate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt typically involves multiple steps. One common method includes the esterification of 3-(2-Naphthyl)-L-alanine with benzyl alcohol in the presence of a suitable catalyst. This is followed by the reaction with p-toluenesulfonyl chloride to form the toluenesulfonate salt. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ester or toluenesulfonate moieties.
Oxidation and Reduction: The naphthyl group can undergo oxidation to form naphthoquinones, while reduction reactions can convert it to dihydronaphthalene derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 3-(2-Naphthyl)-L-alanine and benzyl alcohol, while oxidation of the naphthyl group produces naphthoquinones.
Scientific Research Applications
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine benzyl ester 4-toluenesulfonate salt: Similar in structure but with a phenyl group instead of a naphthyl group.
3-(2-Naphthyl)-L-alanine methyl ester: Similar but with a methyl ester instead of a benzyl ester.
Naphthylalanine derivatives: Various derivatives with different substituents on the naphthyl or alanine moieties.
Uniqueness
3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the naphthyl group enhances its aromaticity and potential for π-π interactions, while the benzyl ester and toluenesulfonate groups provide sites for further chemical modification.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOGTYJIKGFYPP-FYZYNONXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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